molecular formula C42H46O22 B12385194 [(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B12385194
M. Wt: 902.8 g/mol
InChI Key: NOYWIWKAFOXLPQ-YXCGFLSXSA-N
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Description

The compound “[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate” is a complex organic molecule with multiple hydroxyl groups, aromatic rings, and glycosidic linkages. This compound is likely to be a derivative of natural products, possibly flavonoids or other polyphenolic compounds, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction steps. Common reagents might include protecting groups like acetals or silyl ethers, glycosyl donors, and catalysts for specific transformations.

Industrial Production Methods

Industrial production of such compounds, if feasible, would likely involve biotechnological methods, such as microbial fermentation or plant cell cultures, to produce the core structure, followed by chemical modifications to introduce specific functional groups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Aromatic substitution reactions could modify the phenolic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced derivatives, glycosylated products, or substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a model compound for studying reaction mechanisms.

Biology

In biological research, it might be studied for its potential antioxidant, anti-inflammatory, or antimicrobial properties, given the presence of multiple hydroxyl groups and aromatic rings.

Medicine

In medicine, derivatives of this compound could be investigated for therapeutic applications, such as anticancer, antiviral, or cardioprotective agents.

Industry

In industry, it could be used in the development of natural product-based pharmaceuticals, nutraceuticals, or as a functional ingredient in cosmetics.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being studied. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple hydroxyl groups suggests potential for antioxidant activity, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar hydroxyl groups and aromatic rings.

    Kaempferol: Another flavonoid with a similar structure but different substitution pattern.

    Epicatechin: A polyphenol found in green tea with antioxidant properties.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and glycosidic linkages, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C42H46O22

Molecular Weight

902.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C42H46O22/c1-15-28(48)32(52)34(54)40(58-15)60-20-12-23(46)27-24(13-20)61-37(18-5-7-19(43)8-6-18)39(31(27)51)64-42-36(56)38(29(49)16(2)59-42)63-41-35(55)33(53)30(50)25(62-41)14-57-26(47)10-4-17-3-9-21(44)22(45)11-17/h3-13,15-16,25,28-30,32-36,38,40-46,48-50,52-56H,14H2,1-2H3/b10-4+/t15-,16-,25+,28-,29-,30+,32+,33-,34+,35+,36+,38+,40-,41-,42-/m0/s1

InChI Key

NOYWIWKAFOXLPQ-YXCGFLSXSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O)C7=CC=C(C=C7)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O)C7=CC=C(C=C7)O)O)O)O)O

Origin of Product

United States

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